Muraglitazar-Acyl-beta-D-glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

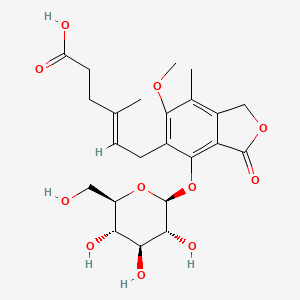

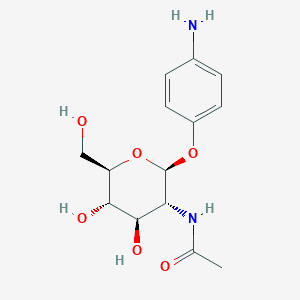

Muraglitazar Acyl-beta-D-glucuronide, also known as Muraglitazar Acyl-beta-D-glucuronide, is a useful research compound. Its molecular formula is C35H36N2O13 and its molecular weight is 692.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Muraglitazar Acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Muraglitazar Acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

Muraglitazar-Acyl-beta-D-glucuronid ist ein Spezialprodukt, das in der Proteomikforschung verwendet wird {svg_1}. Proteomik ist das groß angelegte Studium von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisierung zu untersuchen.

Metabolitenstudien

This compound ist ein Hauptmetabolit von Muraglitazar {svg_2}. Metaboliten sind die Zwischenprodukte und Produkte des Stoffwechsels. Der Begriff Metabolit ist in der Regel auf kleine Moleküle beschränkt. Metaboliten haben verschiedene Funktionen, darunter Brennstoff, Struktur, Signalübertragung, stimulierende und hemmende Wirkungen auf Enzyme, katalytische Aktivität von ihnen selbst (in der Regel als Kofaktor für ein Enzym), Abwehr und Interaktionen mit anderen Organismen (z. B. Pigmente, Duftstoffe und Pheromone).

Pharmakokinetik und Arzneimittelstoffwechsel

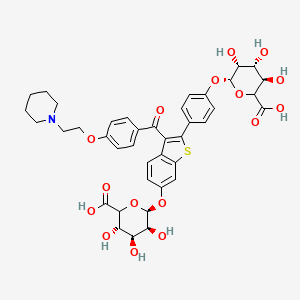

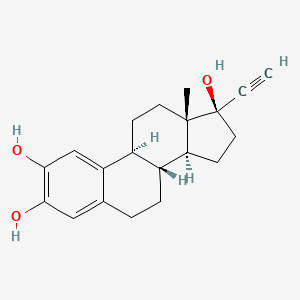

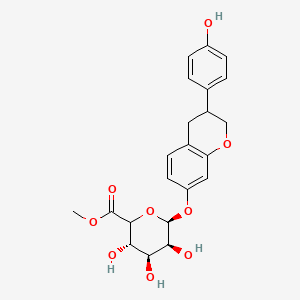

Muraglitazar und sein struktureller Analogon Peliglitazar sind duale Peroxisomen-Proliferator-aktivierte Rezeptor-α/γ-Aktivatoren {svg_3}. Beide Verbindungen werden beim Menschen umfassend über Acylglucuronidierung metabolisiert, um 1- O -β-Acylglucuronid (AG)-Metaboliten zu bilden {svg_4}. Diese Metaboliten sind die wichtigsten arzneimittelbezogenen Komponenten in der Galle und machen nach oraler Verabreichung mindestens 15 bis 16 % der Dosis aus {svg_5}.

Risikobewertung in der Arzneimittelentwicklung

Die Untersuchung von this compound kann zur Risikobewertung in der Arzneimittelentwicklung beitragen {svg_6}. Das reaktivere this compound hätte basierend auf den jüngsten US-amerikanischen Leitlinien der Food and Drug Administration zu Metaboliten in der Sicherheitsprüfung keinen Anlass zur Besorgnis ausgelöst, wohingegen das stabilere Peliglitazar AG dies getan hätte {svg_7}.

Biochemische Forschung

Als Biochemikalie kann this compound in verschiedenen biochemischen Forschungsanwendungen verwendet werden {svg_8}. Biochemische Stoffe werden in der klinischen Diagnostik und medizinischen Forschung zum Verständnis und zur Behandlung menschlicher Krankheiten eingesetzt.

Chemische Synthese

This compound kann chemisch synthetisiert werden und es wurde festgestellt, dass es durch Hydroxylierung und O -Demethylierung in NADPH-angereicherten menschlichen Lebermikrosomeninkubationen auf ähnliche Weise oxidiert wird {svg_9}. Dies macht es zu einer wertvollen Verbindung in der chemischen Synthese und Forschung in der organischen Chemie.

Wirkmechanismus

Target of Action

Muraglitazar Acyl-beta-D-glucuronide primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are ligand-activated nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .

Mode of Action

Muraglitazar Acyl-beta-D-glucuronide, as a dual PPAR activator, interacts with its targets by modulating the expression of PPAR target genes in white adipose tissue and liver . This interaction results in changes such as dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .

Biochemical Pathways

The compound affects the biochemical pathways related to carbohydrate and lipid metabolism. Activation of PPARγ, which is predominantly expressed in adipose tissue, results in insulin-sensitizing antidiabetic effects . The PPARα agonist activity of muraglitazar may have contributed to the differences in the expression levels of various PPAR target genes in white adipose tissue and liver .

Pharmacokinetics

Muraglitazar and its structural analogs are extensively metabolized in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide (AG) metabolites, which are the major drug-related components in bile . This process impacts the bioavailability of the drug .

Result of Action

The molecular and cellular effects of Muraglitazar Acyl-beta-D-glucuronide’s action include improvements in oral glucose tolerance and reductions in plasma glucose and insulin levels . Additionally, the treatment increases insulin content in the pancreas, increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .

Safety and Hazards

The study demonstrated the difficulty in doing risk assessment based on metabolite exposure in plasma because the more reactive muraglitazar AG would not have triggered a threshold of concern based on the recent U.S. Food and Drug Administration guidance on Metabolites in Safety Testing, whereas the more stable peliglitazar AG would have .

Biochemische Analyse

Biochemical Properties

Muraglitazar Acyl-beta-D-glucuronide is extensively metabolized in humans through acyl glucuronidation . It interacts with various enzymes and proteins in the body, particularly those involved in the glucuronidation process . The nature of these interactions is primarily enzymatic, facilitating the conversion of Muraglitazar to Muraglitazar Acyl-beta-D-glucuronide .

Cellular Effects

It is known that its parent compound, Muraglitazar, is a dual peroxisome proliferator-activated receptor-α/γ activator . This suggests that Muraglitazar Acyl-beta-D-glucuronide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be similarly oxidized through hydroxylation and O-demethylation in NADPH-fortified human liver microsomal incubations . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Muraglitazar Acyl-beta-D-glucuronide exhibits temporal effects in laboratory settings. It has been observed that Peliglitazar Acyl-beta-D-glucuronide, a similar compound, has a greater stability than Muraglitazar Acyl-beta-D-glucuronide in incubations in buffer, rat, or human plasma (pH 7.4) . This suggests that the effects of Muraglitazar Acyl-beta-D-glucuronide may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects may vary with dosage, potentially leading to threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

Muraglitazar Acyl-beta-D-glucuronide is involved in the metabolic pathway of acyl glucuronidation . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its metabolic pathway, it is likely that it interacts with transporters or binding proteins involved in glucuronidation .

Subcellular Localization

Given its metabolic pathway, it is likely localized to the liver, where glucuronidation primarily occurs .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Muraglitazar Acyl-beta-D-glucuronide involves the acylation of Muraglitazar with beta-D-glucuronic acid to form the acylated glucuronide derivative.", "Starting Materials": [ "Muraglitazar", "beta-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Chloroform", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Muraglitazar is dissolved in DMF and DMAP is added as a catalyst.", "DCC is added to the solution to activate the carboxylic acid group of beta-D-glucuronic acid.", "The activated beta-D-glucuronic acid is then added to the Muraglitazar solution and the reaction mixture is stirred at room temperature.", "After completion of the reaction, the mixture is filtered to remove the dicyclohexylurea byproduct.", "The filtrate is then concentrated under reduced pressure to obtain the crude product.", "The crude product is dissolved in a mixture of chloroform and methanol and stirred with NaOH to hydrolyze the ester linkage.", "The product is then extracted with chloroform and the organic layer is washed with water and dried with Na2SO4.", "The solvent is removed under reduced pressure to obtain the pure Muraglitazar Acyl-beta-D-glucuronide product.", "The product is then purified by column chromatography using a suitable stationary phase." ] } | |

CAS-Nummer |

875430-26-5 |

Molekularformel |

C35H36N2O13 |

Molekulargewicht |

692.7 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1 |

InChI-Schlüssel |

VLMNHAOSAKQBJM-WKRHDJAJSA-N |

Isomerische SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

Kanonische SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

Synonyme |

N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)